N-(3-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
Description
N-(3-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives
Properties
Molecular Formula |
C19H13FN2O2 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
InChI |
InChI=1S/C19H13FN2O2/c20-13-6-3-7-14(10-13)21-17(23)11-22-16-9-2-5-12-4-1-8-15(18(12)16)19(22)24/h1-10H,11H2,(H,21,23) |
InChI Key |
CVESGQWAPMFYMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods such as the Bartoli indole synthesis.
Introduction of the Fluorophenyl Group: This step usually involves a nucleophilic aromatic substitution reaction where a fluorophenyl group is introduced to the indole core.
Acetylation: The final step involves the acetylation of the indole derivative to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- N-(3-bromophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
- N-(3-methylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
Uniqueness
N-(3-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, alter its lipophilicity, and affect its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
